![molecular formula C27H27N5O2S B2359823 3-((3,4-dimethylphenyl)sulfonyl)-N-(4-phenylbutan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893276-51-2](/img/structure/B2359823.png)
3-((3,4-dimethylphenyl)sulfonyl)-N-(4-phenylbutan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((3,4-dimethylphenyl)sulfonyl)-N-(4-phenylbutan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C27H27N5O2S and its molecular weight is 485.61. The purity is usually 95%.
BenchChem offers high-quality 3-((3,4-dimethylphenyl)sulfonyl)-N-(4-phenylbutan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((3,4-dimethylphenyl)sulfonyl)-N-(4-phenylbutan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The preparation of triazoloquinazolinium betaines and molecular rearrangements of putative triazolotriazinium betaines involves treating thiosemicarbazides with dicyclohexylcarbodiimide (DCC). This process leads to the synthesis of derivatives with potential for further chemical transformations and applications in material science and molecular engineering (Crabb et al., 1999). Additionally, the synthesis of 8,8-R,R-8,9-dihydrotriazoloquinazolin-6(7H)-ones through a three-component condensation reveals the structural versatility of these compounds, highlighting their potential in the development of new materials and catalysts (Shikhaliev et al., 2005).
Antimicrobial and Nematicidal Evaluation
A new class of triazoloquinazolinylthiazolidinones has been evaluated for antimicrobial and nematicidal activities, indicating their potential as novel agents in combating microbial infections and nematode pests. This underscores the importance of such compounds in agricultural and pharmaceutical research (Reddy et al., 2016).
Adenosine Receptor Antagonism
The discovery of 2-amino[1,2,4]triazoloquinazolines as potent adenosine receptor antagonists showcases the therapeutic potential of these compounds in the modulation of adenosine receptors, which play a crucial role in various physiological processes. The development of selective antagonists could lead to new treatments for disorders related to adenosine dysfunction (Burbiel et al., 2016).
Anticancer Activity
Research into 5-amino-1-aryl-1H-1,2,3-triazole scaffolds has identified compounds with selective antiproliferative effects against specific cancer cell lines. These findings highlight the potential of triazoloquinazoline derivatives in the development of targeted cancer therapies, offering hope for more effective and less toxic cancer treatments (Pokhodylo et al., 2020).
properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-N-(4-phenylbutan-2-yl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O2S/c1-18-13-16-22(17-19(18)2)35(33,34)27-26-29-25(23-11-7-8-12-24(23)32(26)31-30-27)28-20(3)14-15-21-9-5-4-6-10-21/h4-13,16-17,20H,14-15H2,1-3H3,(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEXCKIGEWOOID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC(C)CCC5=CC=CC=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

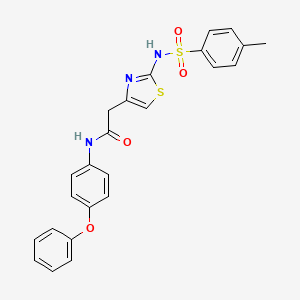
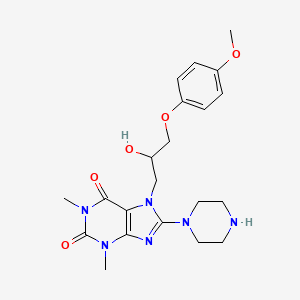
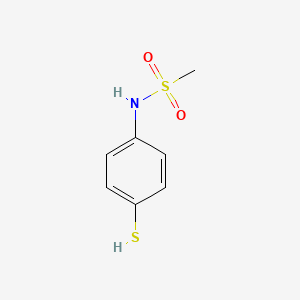
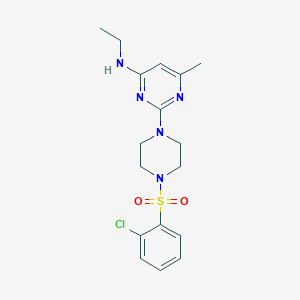


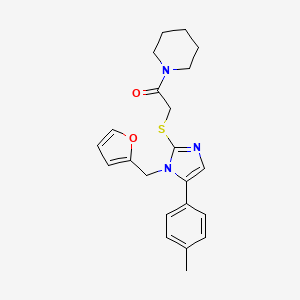

![8-chloro-N-(2-ethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2359752.png)

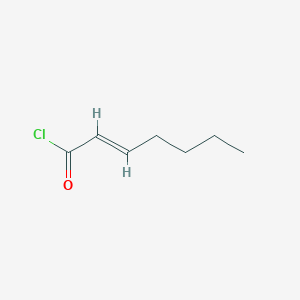
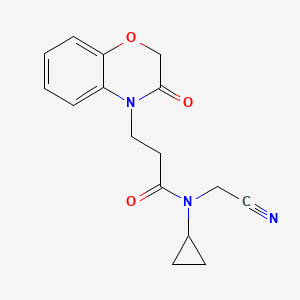
![1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2359758.png)
![2-(4-fluorophenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2359760.png)